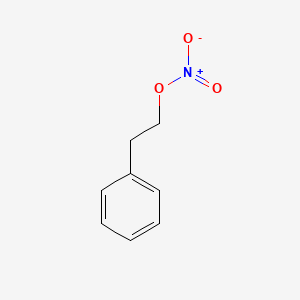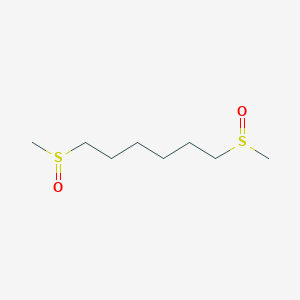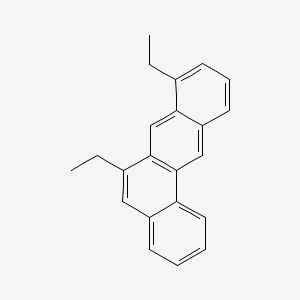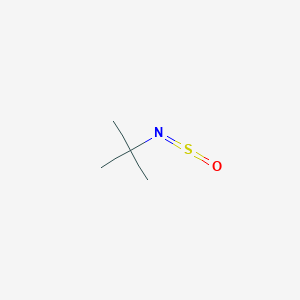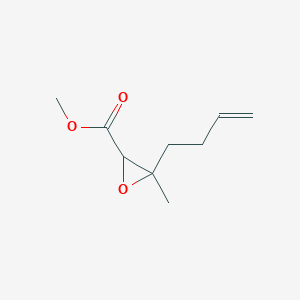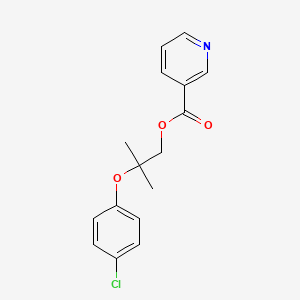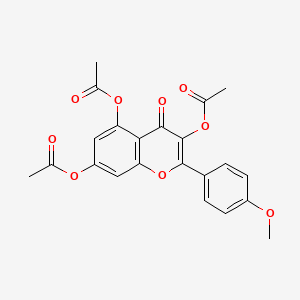
2-(4-Methoxyphenyl)-4-oxo-4H-1-benzopyran-3,5,7-triyl triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-4-oxo-4H-chromene-3,5,7-triyl triacetate is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of a methoxyphenyl group and multiple acetate groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-oxo-4H-chromene-3,5,7-triyl triacetate typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the methoxyphenyl group through electrophilic aromatic substitution. The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling are also important aspects of the industrial process to reduce environmental impact.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenyl)-4-oxo-4H-chromene-3,5,7-triyl triacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the chromene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted chromenes, quinones, and reduced chromene derivatives. These products can have different biological activities and applications.
科学的研究の応用
2-(4-Methoxyphenyl)-4-oxo-4H-chromene-3,5,7-triyl triacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-4-oxo-4H-chromene-3,5,7-triyl triacetate involves its interaction with various molecular targets. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, while the chromene core can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-(4-Methoxyphenyl)-4H-chromen-4-one: Lacks the acetate groups, resulting in different chemical properties.
4H-Chromen-4-one: The simplest chromene, used as a reference compound in many studies.
2-Phenyl-4H-chromen-4-one: Similar structure but without the methoxy group, leading to different biological activities.
Uniqueness
2-(4-Methoxyphenyl)-4-oxo-4H-chromene-3,5,7-triyl triacetate is unique due to the presence of multiple acetate groups, which enhance its solubility and reactivity. The methoxyphenyl group also contributes to its distinct biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
38681-32-2 |
|---|---|
分子式 |
C22H18O9 |
分子量 |
426.4 g/mol |
IUPAC名 |
[3,5-diacetyloxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C22H18O9/c1-11(23)28-16-9-17(29-12(2)24)19-18(10-16)31-21(22(20(19)26)30-13(3)25)14-5-7-15(27-4)8-6-14/h5-10H,1-4H3 |
InChIキー |
BDXSHQKAWYRHAI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=C(O2)C3=CC=C(C=C3)OC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


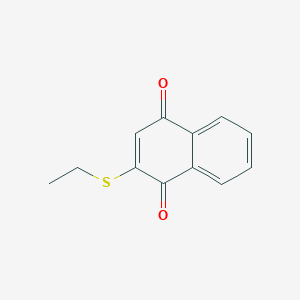
![10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine](/img/structure/B14671401.png)
![2-{[(Anthracen-9-yl)oxy]methyl}oxirane](/img/structure/B14671404.png)

